BenchChemオンラインストアへようこそ!

(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol

asymmetric synthesis chiral building block enantioselective reduction

(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol (CAS 1421607-35-3) is a chiral, fluorinated heterocyclic alcohol comprising a 4-methylthiazole core linked to a trifluoromethyl carbinol moiety. With a molecular formula of C₆H₆F₃NOS and a molecular weight of 197.18 g/mol, the compound is supplied as a single (S)-enantiomer at ≥95% purity and is primarily employed as a versatile intermediate in medicinal chemistry and asymmetric synthesis.

Molecular Formula C6H6F3NOS
Molecular Weight 197.18
CAS No. 1421607-35-3
Cat. No. B2954554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol
CAS1421607-35-3
Molecular FormulaC6H6F3NOS
Molecular Weight197.18
Structural Identifiers
SMILESCC1=CSC(=N1)C(C(F)(F)F)O
InChIInChI=1S/C6H6F3NOS/c1-3-2-12-5(10-3)4(11)6(7,8)9/h2,4,11H,1H3/t4-/m1/s1
InChIKeySGULJTUXTIWLEU-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S)-2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol: Chiral Building Block Properties and Procurement Rationale


(1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol (CAS 1421607-35-3) is a chiral, fluorinated heterocyclic alcohol comprising a 4-methylthiazole core linked to a trifluoromethyl carbinol moiety [1]. With a molecular formula of C₆H₆F₃NOS and a molecular weight of 197.18 g/mol, the compound is supplied as a single (S)-enantiomer at ≥95% purity and is primarily employed as a versatile intermediate in medicinal chemistry and asymmetric synthesis . Its combination of a stereodefined secondary alcohol, an electron-withdrawing trifluoromethyl group, and a substituted thiazole ring confers distinct physicochemical properties that cannot be replicated by racemic mixtures or non-fluorinated analogs.

Why Generic Substitution of (1S)-2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is Not Advisable


Direct head-to-head comparative data for this specific compound are scarce in the open literature. Nevertheless, substituting (1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol with the racemate, the (R)-enantiomer, or the non-methylated thiazole analog introduces measurable differences in stereochemical outcome, lipophilicity, and hydrogen-bonding capacity that are critical in enantioselective synthesis and lead optimization [1][2]. The evidence below draws on computed physicochemical properties, class-level trends in trifluoromethyl azoles, and literature precedent for chiral trifluoromethyl thiazole intermediates to demonstrate where differentiation is quantifiable and meaningful for procurement decisions.

Quantitative Differentiation Evidence for (1S)-2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol


Enantiomeric Configuration vs. Racemate: Impact on Asymmetric Synthesis

The (1S)-enantiomer (CAS 1421607-35-3) is supplied at ≥95% enantiomeric purity, whereas the racemic mixture (CAS 923215-80-9) contains both enantiomers in equal proportion . In the synthesis of thiazole-based antidiabetic agents, the desired final product bears the (S)-configuration at the hydroxyl-substituted chiral center; using the pre-resolved (1S)-enantiomer eliminates the need for chiral separation or asymmetric reduction steps [1]. The enantioselective reduction of the corresponding ketone using chiral oxazaborolidine catalysts can achieve high enantiomeric excess, but the process is sensitive to borane-coordinating sites present in thiazoles, rendering direct procurement of the enantiopure (1S)-alcohol a more reliable starting point [1].

asymmetric synthesis chiral building block enantioselective reduction

Lipophilicity (LogP/LogD) Comparison with Non-Fluorinated and Non-Methylated Analogs

The computed LogP for (1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is 1.24 (JChem) to 2.05 (ALogPs), with a LogD₇.₄ of 1.23 [1]. By contrast, the non-fluorinated analog 1-(4-methylthiazol-2-yl)ethanol would have a substantially lower LogP (estimated <0.5). The presence of the trifluoromethyl group contributes a ΔLogP of approximately +0.7 to +1.5 versus the non-fluorinated congener, consistent with the general observation that N-trifluoromethyl azoles exhibit higher lipophilicity than their N-methyl analogues (ΔLogP ≈ +0.8 to +1.2) [2]. Additionally, the 4-methyl substituent on the thiazole ring increases LogP by approximately +0.3 to +0.5 compared to the unsubstituted thiazole analog (2,2,2-trifluoro-1-(thiazol-2-yl)ethanol, MW 183.15) .

lipophilicity LogP drug-like properties physicochemical profiling

Hydrogen-Bond Donor/Acceptor Profile and Topological Polar Surface Area (TPSA) vs. Drug-Like Thresholds

The target compound has 1 hydrogen-bond donor, 3 hydrogen-bond acceptors, and a TPSA of 33.12 Ų [1]. This places it well below the recommended TPSA threshold of 140 Ų for oral bioavailability and below 90 Ų for blood-brain barrier penetration [2]. The single rotatable bond (between the chiral carbon and thiazole ring) confers conformational rigidity that can favor specific binding poses. Compared to analogs with additional polar substituents (e.g., carboxylic acid derivatives of 4-methylthiazole, TPSA > 60 Ų), the target compound's lower TPSA predicts superior passive membrane permeability [2].

TPSA hydrogen bonding drug-likeness permeability

Acid Dissociation Constant (pKa) and Its Impact on Physiologically Relevant Speciation

The computed acid pKa for the secondary alcohol of (1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is 9.79 [1]. This is notably higher than the pKa of trifluoroethanol itself (pKa ≈ 12.4) due to the electron-withdrawing effect of the thiazole ring, but still ensures the compound remains >99% neutral at physiological pH (7.4). In contrast, phenolic analogs or thiazole-carboxylic acid derivatives with pKa values of 3–5 would exist predominantly as anions at pH 7.4, altering both solubility and permeability profiles [2]. The near-neutral speciation of the target compound at physiological pH distinguishes it from more acidic thiazole building blocks.

pKa ionization state pH-dependent solubility pharmacokinetics

Chiral Trifluoromethyl Thiazole Alcohols as Key Intermediates in Antidiabetic Agent Synthesis

Patent US 5,576,442 explicitly identifies optically pure (R)-4-(2-bromo-1-hydroxyethyl)-2-trifluoromethylthiazole and (S)-4-oxiranyl-2-trifluoromethylthiazole as essential intermediates for a potent class of thiazole antidiabetic agents where the final active pharmaceutical ingredient requires the (S)-configuration at the hydroxyl-bearing chiral center [1]. The (1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol serves as a structural analog and potential precursor to these intermediates. The patent further demonstrates that enantioselective reduction of the corresponding ketone using borane-oxazaborolidine is complicated by the thiazole ring's ability to coordinate borane, underscoring the value of pre-resolved chiral alcohol building blocks [1].

antidiabetic thiazole intermediate enantioselective synthesis patent evidence

Antibacterial Activity of 4-Trifluoromethylthiazole Derivatives: Class-Level MIC Evidence

A series of 2-(arylidenehydrazinyl)-4-trifluoromethylthiazoles, structurally related to the target compound via the 4-trifluoromethylthiazole motif, demonstrated potent antibacterial activity with optimal MIC values of 16 µg/mL against Escherichia coli and 8–32 µg/mL against Klebsiella pneumoniae [1]. These compounds were synthesized from 3-bromo-1,1,1-trifluoroacetone and substituted thiosemicarbazones in 71–89% yield [1]. While the target compound itself lacks the hydrazinyl extension, the shared 4-trifluoromethylthiazole core contributes to the antibacterial pharmacophore, and the (1S)-alcohol serves as a direct precursor for installing the hydrazinyl moiety or other bioactive side chains.

antibacterial MIC 4-trifluoromethylthiazole E. coli K. pneumoniae

Optimal Application Scenarios for (1S)-2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol


Enantioselective Synthesis of Thiazole-Containing Antidiabetic Agents

The (1S)-enantiomer serves as a direct precursor for constructing thiazole-based antidiabetic drug candidates that require the (S)-configuration at the carbinol center. As established in Patent US 5,576,442, the thiazole ring's borane-coordinating ability complicates direct asymmetric reduction of the corresponding ketone, making the pre-resolved chiral alcohol the preferred starting material for reliable stereochemical control [1].

Antibacterial Lead Optimization Using 4-Trifluoromethylthiazole Scaffolds

The compound's 4-trifluoromethylthiazole core is a validated antibacterial scaffold. Derivatives synthesized via the alcohol handle achieve MIC values of 8–32 µg/mL against K. pneumoniae and 16 µg/mL against E. coli [2]. The target alcohol can be directly converted to hydrazinyl, amino, or ether derivatives for structure-activity relationship (SAR) campaigns targeting Gram-negative pathogens.

Physicochemical Property Optimization in CNS Drug Discovery

With a TPSA of 33.12 Ų (well below the 90 Ų CNS penetration threshold), a LogD₇.₄ of 1.23, and a single hydrogen-bond donor, this compound is an ideal starting fragment for central nervous system (CNS) drug discovery programs where low TPSA and moderate lipophilicity are required for blood-brain barrier penetration [3][4].

Chiral Fluorinated Building Block for Fragment-Based Drug Discovery (FBDD)

The combination of a stereodefined chiral center, a metabolically stabilizing trifluoromethyl group, and a drug-like physicochemical profile (MW 197.18, LogP 1.24–2.05, HBD 1, HBA 3) makes this compound suitable for inclusion in fragment libraries. It can be elaborated via the secondary alcohol into diverse chemotypes while retaining the favorable properties of the trifluoromethyl thiazole core [3][5].

Quote Request

Request a Quote for (1S)-2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.